4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine mechanism of action
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine mechanism of action
An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Executive Summary
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This has led to the development of derivatives with diverse therapeutic applications, including as modulators of the central nervous system, and as anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide focuses on a specific derivative, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. While direct, comprehensive studies on the mechanism of action of this particular molecule are not extensively documented in publicly available literature, its structural features allow for informed postulations based on the well-established pharmacology of its chemical class.
This document synthesizes the known biological activities of structurally related imidazo[4,5-c]pyridine analogs to propose potential mechanisms of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Furthermore, it provides a detailed roadmap of experimental protocols for systematically investigating these hypotheses, designed for researchers and professionals in drug development.
The Imidazo[4,5-c]pyridine Scaffold: A Versatile Pharmacophore
The imidazo[4,5-c]pyridine ring system is an isomeric form of imidazopyridine, consisting of an imidazole ring fused to a pyridine moiety.[1] Its similarity to purines has made it a cornerstone for the design of antagonists and modulators for purinergic receptors and enzymes that process purine-like substrates. The therapeutic potential of this scaffold was first highlighted by the discovery of its derivatives as positive allosteric modulators of the GABA-A receptor.[1][2] Since then, the functional scope of this class has expanded to include:
-
Antitumor Activity: Inhibition of critical cell cycle regulators like Aurora kinases and Poly(ADP-ribose) polymerase (PARP).[1]
-
Antimicrobial Properties: Targeting essential enzymes in pathogens, such as glucosamine-6-phosphate synthase in fungi.[1]
-
Antiviral Effects: Inhibition of viral enzymes like RNA-dependent RNA polymerase.[1]
-
Anti-inflammatory and Autoimmune Modulation: Targeting enzymes such as Cathepsin S.[1]
The versatility of this scaffold underscores the potential for novel derivatives to exhibit significant and specific biological activities.
Structural Analysis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
The subject molecule can be deconstructed into three key structural components, each contributing to its potential pharmacological profile:
-
Imidazo[4,5-c]pyridine Core: The foundational pharmacophore, responsible for potential interactions with a wide range of targets as previously discussed.
-
Tetrahydropyridine Ring: This saturated portion of the pyridine ring introduces conformational flexibility compared to its aromatic counterpart. This can influence binding affinity and selectivity for specific receptor or enzyme isoforms.
-
4-Phenyl Substituent: The presence of a phenyl group at the 4-position is a critical feature. This lipophilic moiety can engage in hydrophobic and π-stacking interactions within a binding pocket, significantly influencing the compound's target affinity and selectivity. Similar substitutions in related scaffolds have been shown to be crucial for activities like angiotensin II receptor antagonism and kinase inhibition.[3][4]
Postulated Mechanisms of Action and Investigative Pathways
Based on the structural analysis and the known activities of the broader imidazo[4,5-c]pyridine class, we can postulate several primary mechanisms of action for investigation.
Postulate 1: Neuromodulatory Activity via GABA-A Receptor Modulation
The initial bioactivity discovered for this class was as positive allosteric modulators of the GABA-A receptor.[1][2] It is plausible that 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine retains this activity.
Causality: The imidazopyridine core can bind to the benzodiazepine site or a related allosteric site on the GABA-A receptor complex, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.
Experimental Workflow:
Caption: Workflow to investigate GABA-A receptor activity.
Postulate 2: Anticancer Activity via Kinase Inhibition
Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have demonstrated potent inhibitory activity against various kinases, including Aurora kinases and Src family kinases.[1][4]
Causality: The "hinge-binding" motif of many kinase inhibitors often involves a heterocyclic core. The imidazo[4,5-c]pyridine core could serve this function, while the 4-phenyl group occupies a hydrophobic pocket in the ATP-binding site, a common feature for achieving potency and selectivity.
Signaling Pathway:
Caption: Postulated inhibition of the Src kinase pathway.
Experimental Workflow:
A multi-tiered approach is essential to validate kinase inhibition, starting with broad screening and progressing to specific functional assays.
| Experiment | Purpose | Methodology | Key Readout |
| Tier 1: Kinase Panel Screen | Broadly identify potential kinase targets. | In vitro radiometric or fluorescence-based assays against a diverse panel of kinases. | IC50 values against multiple kinases. |
| Tier 2: Biochemical IC50 Determination | Confirm and quantify inhibitory potency on top hits. | Dose-response enzyme inhibition assays (e.g., ADP-Glo™, LanthaScreen™). | Accurate IC50 determination. |
| Tier 3: Cellular Target Engagement | Verify that the compound hits the target in a cellular context. | Western blot analysis for downstream substrate phosphorylation (e.g., p-Src, p-STAT3). | Reduction in phosphorylation levels. |
| Tier 4: Cell Viability/Apoptosis Assay | Determine the functional consequence of target inhibition. | MTT/MTS assays for proliferation; Caspase-Glo® 3/7 assay for apoptosis. | GI50 (Growth Inhibition 50) and induction of apoptosis. |
Postulate 3: Cardiovascular Activity via Angiotensin II Receptor (AT1) Antagonism
Structurally related imidazo[4,5-b]pyridine derivatives bearing a 4-phenylquinoline substituent have been developed as potent AT1 receptor antagonists.[3]
Causality: The core scaffold and the 4-phenyl group may mimic the binding mode of established AT1 antagonists (sartans), occupying key hydrophobic and polar interaction sites within the receptor.
Experimental Workflow:
Caption: Workflow to investigate AT1 receptor antagonism.
Detailed Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided as a starting point for investigation.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is designed to quantify the IC50 value of the test compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., Src) in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Serially dilute the test compound (4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) in DMSO, then further dilute in kinase buffer to create 4X final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of 4X test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of 2X kinase solution to each well and incubate for 15 minutes at room temperature (pre-incubation).
-
Initiate the reaction by adding 10 µL of 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection (ADP-Glo™ System):
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (vehicle) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Calcium Mobilization Assay
This protocol assesses the ability of the compound to act as a functional antagonist at the AT1 receptor.
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing the human AT1 receptor in a 96-well black, clear-bottom plate and grow to confluence.
-
Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound (or a known antagonist like Losartan as a positive control) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Challenge and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Add a pre-determined concentration of Angiotensin II (e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Immediately begin reading the fluorescence intensity every second for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response after agonist addition.
-
Plot the response against the concentration of the test compound to determine the IC50 of functional antagonism.
-
Conclusion and Future Directions
While the precise mechanism of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine remains to be definitively elucidated, its chemical structure points toward several high-probability therapeutic targets, including GABA-A receptors, protein kinases, and G-protein coupled receptors like the AT1 receptor. The proposed postulates are grounded in extensive research on the versatile imidazo[4,5-c]pyridine scaffold.
The experimental workflows and protocols detailed in this guide provide a robust framework for systematically testing these hypotheses. A logical progression from broad, in vitro screening to more complex, cell-based functional assays and eventual in vivo validation will be critical. The insights gained from these studies will not only clarify the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of the imidazo[4,5-c]pyridine class.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds. PubMed. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
